2,3-Dimethylaniline

Descripción

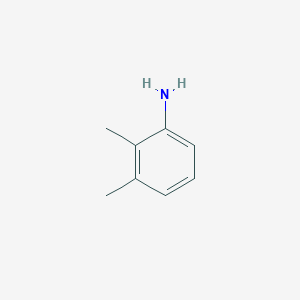

Structure

3D Structure

Propiedades

IUPAC Name |

2,3-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-6-4-3-5-8(9)7(6)2/h3-5H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVAKEQGKZNKUSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N, Array | |

| Record name | 2,3-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

105921-01-5 | |

| Record name | Benzenamine, 2,3-dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105921-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3026304 | |

| Record name | 2,3-Xylidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2,3-xylidine is a dark brown liquid. (NTP, 1992), CLEAR PALE YELLOW LIQUID WITH CHARACTERISTIC ODOUR. TURNS REDDISH TO BROWN ON EXPOSURE TO AIR. | |

| Record name | 2,3-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

430 to 432 °F at 760 mmHg (NTP, 1992), 221.5 °C @ 760 mm Hg, 222 °C | |

| Record name | 2,3-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

206 °F (NTP, 1992), 206 °F (97 °C) (Closed cup), 96 °C c.c. | |

| Record name | 2,3-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1 to 5 mg/mL at 75 °F (NTP, 1992), Sol in alcohol, ether; soluble in carbon tetrachloride, Slightly sol in water, Soluble in oxygenated solvents., Solubility in water, g/100ml at 20 °C: 15 | |

| Record name | 2,3-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.9931 at 68 °F (NTP, 1992) - Less dense than water; will float, 0.9931 @ 20 °C, Relative density (water = 1): 0.99 | |

| Record name | 2,3-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.19 | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

7.5X10-2 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 13 | |

| Record name | 2,3-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Liquid | |

CAS No. |

87-59-2 | |

| Record name | 2,3-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-Dimethylaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Xylidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, 2,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Xylidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-xylidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.596 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-XYLIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZD450ABI9X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,3-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

less than 5 °F (NTP, 1992), < -15 °C, 2 °C | |

| Record name | 2,3-XYLIDINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/21233 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,3-XYLIDINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2091 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,3-XYLIDINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0451 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

synthesis of 2,3-dimethylaniline mechanism

An In-depth Technical Guide to the Synthesis of 2,3-Dimethylaniline

Introduction

This compound, also known as 2,3-xylidine, is a significant aromatic amine intermediate utilized in the synthesis of various high-value products, including pharmaceuticals, agrochemicals, and dyes.[1][2] For instance, it is a key starting material for the non-steroidal anti-inflammatory drug (NSAID) Mefenamic acid and the vascular disrupting agent Vadimezan.[2] Its unique substitution pattern influences its reactivity and makes the selection of an appropriate synthetic strategy crucial for achieving high purity and yield.[1] This technical guide provides a comprehensive overview of the primary synthesis mechanisms for this compound, complete with detailed experimental protocols, quantitative data summaries, and mechanistic diagrams for researchers, scientists, and professionals in drug development.

Primary Synthesis Routes

The industrial production of this compound is dominated by the catalytic hydrogenation of 2,3-dimethylnitrobenzene due to its scalability and efficiency.[1] However, other laboratory-scale methods, such as the Buchwald-Hartwig amination and Hofmann rearrangement, offer alternative pathways with distinct advantages in specific contexts.

Catalytic Hydrogenation of 2,3-Dimethylnitrobenzene

This is the most prevalent industrial method for producing this compound.[1] The process involves the reduction of the nitro group of 2,3-dimethylnitrobenzene to an amino group using hydrogen gas in the presence of a metal catalyst.[1][3]

Reaction Mechanism

The catalytic hydrogenation is a heterogeneous catalytic process occurring on the surface of a metal catalyst, typically Palladium on Carbon (Pd/C) or a Nickel-based catalyst.[1][4][5] The reaction proceeds through a series of surface-mediated steps:

-

Adsorption : Both hydrogen gas (H₂) and the 2,3-dimethylnitrobenzene substrate are adsorbed onto the surface of the catalyst.

-

Hydrogen Dissociation : The H-H bond in molecular hydrogen is cleaved, forming atomic hydrogen adsorbed on the metal surface.

-

Stepwise Reduction : The nitro group (-NO₂) is sequentially reduced to the amino group (-NH₂). This is believed to occur via intermediate species such as nitroso (-NO) and hydroxylamino (-NHOH) groups, which are rapidly converted to the final amine product.[6]

-

Desorption : The final product, this compound, desorbs from the catalyst surface, freeing up active sites for further reaction cycles.

Experimental Protocol

The following is a generalized protocol based on typical laboratory and industrial procedures for the catalytic hydrogenation of dimethyl-nitrobenzene.[3][4]

-

Reactor Setup : A high-pressure autoclave or a similar three-phase reactor is charged with the solvent (e.g., ethanol/water mixture) and the catalyst (e.g., 5 wt% Pd/C or Ni on alumina-silicate).[3][4]

-

Reagent Addition : 2,3-dimethylnitrobenzene is added to the reactor.

-

Inerting : The reactor is sealed and purged with an inert gas (e.g., nitrogen or argon) and then with hydrogen gas to remove any air.[3]

-

Reaction Conditions : The reactor is heated to the desired temperature (e.g., 70-130°C) and pressurized with hydrogen to the target pressure (e.g., 4-10 bar).[3][4] The mixture is agitated vigorously (e.g., >800 rpm) to ensure efficient mass transfer between the gas, liquid, and solid phases.[3]

-

Monitoring : The reaction progress is monitored by taking samples and analyzing them via gas chromatography (GC).[3]

-

Work-up : Upon completion, the reactor is cooled, and the pressure is carefully released. The catalyst is removed by filtration. The solvent is then removed from the filtrate, typically by distillation, to yield the crude this compound, which can be further purified by vacuum distillation.[7]

Quantitative Data

The reaction conditions significantly influence the conversion and yield. The following table summarizes data from studies on the hydrogenation of dimethyl-nitrobenzene isomers.[3][4][5]

| Parameter | Value Range | Catalyst | Solvent | Conversion/Yield | Reference |

| Temperature | 70 - 130 °C | 5% Pd/C | Ethanol | High conversion observed | [3][5] |

| Temperature | 70 - 130 °C | Ni on alumina-silicate | Ethanol | Increased activity with temperature | [4] |

| H₂ Pressure | 4 - 10 bar | 5% Pd/C or Ni catalyst | Ethanol | Rate shows near first-order dependence on H₂ pressure | [4][5] |

| Substrate Conc. | 0.124 - 0.745 kmol/m³ | 5% Pd/C or Ni catalyst | Ethanol | Higher concentration can lower conversion rate | [3][4] |

| Catalyst Loading | 4 - 12% (w/w of substrate) | 5% Pd/C or Ni catalyst | Ethanol | Increased activity with higher catalyst loading | [4] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds.[8] This method allows for the facile synthesis of aryl amines from aryl halides or triflates and an amine source, offering broad substrate scope and functional group tolerance.[8][9] For this compound, this would typically involve coupling an ammonia equivalent with a 1-halo-2,3-dimethylbenzene derivative.

Reaction Mechanism

The reaction proceeds via a catalytic cycle involving a palladium(0) complex.[10]

-

Oxidative Addition : The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) complex.

-

Ligand Exchange/Amine Coordination : The amine (R-NH₂) coordinates to the Pd(II) complex, displacing a ligand.

-

Deprotonation : A base removes a proton from the coordinated amine, forming a palladium-amido complex.

-

Reductive Elimination : The C-N bond is formed as the desired aryl amine product is eliminated from the palladium center, regenerating the active Pd(0) catalyst.[8][10]

Experimental Protocol

The following is a general laboratory procedure for the Buchwald-Hartwig amination, adapted from established protocols.[9][11]

-

Reactor Setup : An oven-dried Schlenk flask or sealed tube is charged with a palladium precatalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., K₃PO₄ or NaOtBu).[9][11]

-

Inert Atmosphere : The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.[11]

-

Reagent Addition : The aryl halide (e.g., 1-bromo-2,3-dimethylbenzene), the amine source (e.g., ammonia or an ammonia equivalent like benzophenone imine, followed by hydrolysis), and an anhydrous solvent (e.g., dioxane or toluene) are added via syringe.[10][11]

-

Reaction Conditions : The reaction mixture is sealed and heated in an oil bath to the specified temperature (typically 80-110°C) with vigorous stirring for the required duration (e.g., 1-24 hours).[9][11]

-

Work-up : After cooling to room temperature, the reaction mixture is diluted with a solvent like ethyl acetate and filtered through a plug of Celite to remove inorganic salts and the catalyst. The filtrate is concentrated in vacuo, and the resulting crude product is purified by silica gel chromatography.[11]

Quantitative Data

The choice of catalyst system and reaction conditions is critical for achieving high yields.

| Component | Examples | Role | Reference |

| Aryl Electrophile | Aryl bromides, chlorides, triflates | Substrate | [8][9] |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Catalyst Precursor | [9][10] |

| Ligand | XPhos, SPhos, DavePhos, BINAP | Stabilizes catalyst, promotes key steps | [8][11] |

| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Deprotonates the amine | [10][11] |

| Solvent | Toluene, Dioxane, THF | Reaction Medium | [9][10][11] |

| Temperature | 80 - 110 °C | Reaction Condition | [9][11] |

| Yield | Generally >80% | Outcome | [9] |

Hofmann Rearrangement

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom.[12] To synthesize this compound via this route, the starting material would be 2,3-dimethylbenzamide.

Reaction Mechanism

The reaction mechanism involves several distinct steps:[12][13]

-

N-Bromination : The amide is treated with bromine in an alkaline solution (e.g., NaOH), which forms sodium hypobromite in situ. The amide nitrogen is deprotonated by the base and then reacts with bromine to form an N-bromoamide.

-

Second Deprotonation : The base abstracts the second, more acidic proton from the nitrogen of the N-bromoamide to form an anion.

-

Rearrangement : The N-bromoamide anion undergoes a concerted rearrangement. The 2,3-dimethylphenyl group migrates from the carbonyl carbon to the nitrogen, simultaneously displacing the bromide ion. This step forms an isocyanate intermediate.

-

Hydrolysis : The isocyanate is hydrolyzed by the aqueous base. Nucleophilic attack by hydroxide on the isocyanate carbonyl group forms a carbamic acid intermediate.

-

Decarboxylation : The carbamic acid is unstable and spontaneously decarboxylates (loses CO₂) to yield the final product, this compound.[12]

Experimental Protocol

A typical laboratory procedure for the Hofmann rearrangement is as follows:[14]

-

Hypobromite Preparation : A solution of sodium hypobromite is prepared in situ by slowly adding bromine to a cold aqueous solution of sodium hydroxide.

-

Amide Addition : The starting amide (2,3-dimethylbenzamide) is dissolved in a suitable solvent and added to the cold hypobromite solution.

-

Reaction Conditions : The mixture is stirred and may be gently warmed to facilitate the rearrangement to the isocyanate.

-

Hydrolysis : The reaction mixture is then heated (e.g., refluxed) to ensure complete hydrolysis of the isocyanate to the amine.

-

Work-up : After cooling, the product amine is isolated. This often involves extraction into an organic solvent, followed by washing, drying, and removal of the solvent. The crude product can be purified by distillation or recrystallization of a salt derivative.

Quantitative Data

The Hofmann rearrangement is a robust reaction applicable to a wide range of amides.

| Reagent/Condition | Description | Role | Reference |

| Amide | Primary alkyl or aryl amides | Starting Material | [12] |

| Halogenating Agent | Br₂, N-Bromosuccinimide (NBS) | Forms N-haloamide intermediate | [12] |

| Base | NaOH, KOH | Deprotonation and hydrolysis | [12][13] |

| Solvent | Water, Methanol | Reaction Medium | [12] |

| Key Intermediate | Isocyanate | Undergoes hydrolysis | [12][14] |

| Product | Primary amine with one less carbon | Final Product | [12][14] |

Conclusion

The synthesis of this compound can be achieved through several effective methodologies. For large-scale industrial production, the catalytic hydrogenation of 2,3-dimethylnitrobenzene remains the most economically viable and widely practiced route.[1] For laboratory-scale synthesis, particularly in the context of medicinal chemistry and drug development, the Buchwald-Hartwig amination offers exceptional versatility and functional group tolerance. The Hofmann rearrangement provides a classic, alternative pathway from an amide precursor. The selection of the optimal synthesis route will depend on factors such as the required scale, purity specifications, cost of starting materials, and the available equipment and expertise.

References

- 1. nbinno.com [nbinno.com]

- 2. Buy this compound (EVT-459063) | 87-59-2 [evitachem.com]

- 3. airccse.com [airccse.com]

- 4. Catalytic Hydrogenation of Dimethyl-Nitrobenzene to Dimethyl-Aniline in a Three-Phase Reactor: Reaction Kinetics and Operation Condition, American Journal of Physical Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 5. chemical.journalspub.info [chemical.journalspub.info]

- 6. theses.gla.ac.uk [theses.gla.ac.uk]

- 7. youtube.com [youtube.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. rsc.org [rsc.org]

- 12. Hofmann rearrangement - Wikipedia [en.wikipedia.org]

- 13. chemistwizards.com [chemistwizards.com]

- 14. Hofman rearrangement | PPTX [slideshare.net]

physicochemical properties of 2,3-dimethylaniline and its isomers

An in-depth technical guide to the , prepared for researchers, scientists, and drug development professionals.

Introduction

Dimethylanilines, also known as xylidines, are a group of aromatic amines that are structurally isomeric to one another. They consist of a benzene ring substituted with an amino group and two methyl groups. These compounds are of significant interest in various fields, including the pharmaceutical and chemical industries, where they serve as crucial intermediates in the synthesis of dyes, pesticides, and active pharmaceutical ingredients.[1][2] A thorough understanding of their physicochemical properties is paramount for their effective use in research and development, particularly in drug design and formulation where properties such as solubility and basicity can significantly influence bioavailability and efficacy. This guide provides a comprehensive overview of the core , details the experimental methodologies for their determination, and presents this information in a clear and accessible format.

Physicochemical Properties

The physicochemical properties of dimethylaniline isomers are influenced by the substitution pattern of the methyl groups on the benzene ring relative to the amino group. These variations in structure lead to differences in properties such as melting point, boiling point, density, basicity (pKa), and solubility.

Data Summary

The following tables summarize the key .

Table 1: General and Physical Properties

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) | Density (g/mL at 25°C) | Refractive Index (n20/D) |

| 2,3-Dimethylaniline | 87-59-2 | C₈H₁₁N | 121.18 | Brown to dark brown liquid[3][4] | 2.5[2][4][5] | 221-222[2][4][5] | 0.993[2][4][5] | 1.569[4][5] |

| 2,4-Dimethylaniline | 95-68-1 | C₈H₁₁N | 121.18 | Clear yellow to red-brown liquid | -14.3 to 16[6][7] | 218[8][6] | 0.98[8][6] | 1.558[8][6] |

| 2,5-Dimethylaniline | 95-78-3 | C₈H₁₁N | 121.18 | Colorless to light yellow liquid[9] | 11.5[10][11] | 218[1][10][11] | 0.973[10][11] | 1.559[10] |

| 2,6-Dimethylaniline | 87-62-7 | C₈H₁₁N | 121.18 | Colorless to light yellow liquid[12] | 10-12[12][13] | 214-217.9[12][14][15] | 0.984[13][16] | 1.560[16] |

| 3,4-Dimethylaniline | 95-64-7 | C₈H₁₁N | 121.18 | Pale brown crystals or off-white solid[17] | 49-51[18][19][20] | 226[18][19][20] | 1.076[18][19] | N/A |

| 3,5-Dimethylaniline | 108-69-0 | C₈H₁₁N | 121.18 | Colorless to pale yellow or dark brown liquid[21][22] | 7-9[23][24] | 220-221[23] | 0.972[23][24] | 1.557[23][24] |

Table 2: Solubility and Basicity

| Isomer | Water Solubility | pKa |

| This compound | 1.5 g/L[3], 30 g/L (20 °C)[3][5] | 4.70 (at 25°C)[3] |

| 2,4-Dimethylaniline | 5 g/L (20 °C)[8] | 4.89 (at 25°C)[8] |

| 2,5-Dimethylaniline | <0.1 g/100 mL (18 °C)[10] | N/A |

| 2,6-Dimethylaniline | 7.5 g/L (20 °C)[12][16] | 3.89[12] |

| 3,4-Dimethylaniline | <1 g/L (24 °C)[18] | N/A |

| 3,5-Dimethylaniline | <0.1 g/100 mL (19 °C)[21] | 4.765 (at 25°C)[21] |

Experimental Protocols

The accurate determination of physicochemical properties is essential. Below are detailed methodologies for key experiments.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. For pure crystalline compounds, this transition occurs over a narrow range.

Methodology: Capillary Tube Method [25]

-

Sample Preparation: A small amount of the solid dimethylaniline isomer (e.g., 3,4-dimethylaniline) is finely powdered. The open end of a capillary tube is pushed into the powder. The tube is then inverted and tapped gently to move the powder to the sealed end, creating a packed sample of 1-2 mm in height.[25]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb.[25] This assembly is then placed in a heating bath (e.g., a Thiele tube or a commercial melting point apparatus) containing a high-boiling point liquid like paraffin oil or concentrated sulfuric acid.

-

Heating and Observation: The heating bath is heated slowly and steadily, with constant stirring to ensure uniform temperature distribution.[25] The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.

-

Purity Indication: A sharp melting point range (typically 0.5-1.0°C) is indicative of a pure compound. Impurities tend to depress and broaden the melting point range.[25]

Determination of Boiling Point

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid, and the liquid changes into a vapor.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of the liquid dimethylaniline isomer is placed in a distillation flask. A thermometer is positioned so that the top of the bulb is level with the bottom of the side-arm leading to the condenser.

-

Heating: The flask is heated gently. As the liquid boils, the vapor rises, surrounds the thermometer bulb, and passes into the condenser.

-

Temperature Reading: The temperature is recorded when it becomes constant, which indicates that the vapor, liquid, and thermometer have reached thermal equilibrium. This constant temperature is the boiling point of the substance at the prevailing atmospheric pressure.

Methodology: Capillary Tube Method (for small quantities) [26]

-

Sample Preparation: A few drops of the liquid are placed in a small test tube or ignition tube.[26] A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

Apparatus Setup: The test tube is attached to a thermometer and heated in a bath, similar to the melting point determination.

-

Observation: As the temperature rises, air trapped in the capillary tube expands and escapes as bubbles. Heating is continued until a continuous stream of bubbles emerges from the capillary. The heat is then removed, and the bath is allowed to cool slowly. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[26]

Determination of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

Methodology: Aniline Point Determination (for hydrocarbon solvents) [27][28][29]

While not a direct measure of water solubility, the aniline point is a critical property, especially in the petroleum industry, that characterizes the solvency of a hydrocarbon. It is defined as the minimum temperature at which equal volumes of aniline (or a dimethylaniline) and a hydrocarbon solvent are completely miscible.[27][28][29]

-

Apparatus Setup: Equal volumes (e.g., 10 mL) of the dimethylaniline and the hydrocarbon sample are placed in a test tube fitted with a stirrer and a thermometer.[27]

-

Heating and Mixing: The mixture is heated and stirred until a single clear phase is observed, indicating complete miscibility.[27]

-

Cooling and Observation: The heat source is removed, and the solution is allowed to cool while still being stirred. The temperature at which the solution becomes cloudy or turbid, due to the separation of the two phases, is recorded as the aniline point.[29]

-

Interpretation: A lower aniline point indicates a higher aromatic content and greater solvency of the hydrocarbon.[27]

Methodology: Dynamic Method for Aqueous Solubility [30]

-

Apparatus Setup: A jacketed glass vessel containing a known volume of water is maintained at a constant temperature using a water bath. A magnetic stirrer ensures vigorous agitation.[30]

-

Titration and Observation: The dimethylaniline is added incrementally to the water. After each addition, the mixture is stirred until equilibrium is reached. The point at which a persistent second phase (undissolved liquid or solid) appears is noted.

-

Quantification: The total amount of dimethylaniline added to achieve saturation is used to calculate the solubility at that specific temperature. The experiment can be repeated at different temperatures to determine the temperature dependence of solubility.[30]

Visualizations

To illustrate a typical experimental workflow, the following diagram outlines the process for determining the melting point of a solid dimethylaniline isomer using the capillary tube method.

Caption: Workflow for Melting Point Determination.

Conclusion

The are fundamental to their application in scientific research and industrial synthesis. The data and experimental protocols presented in this guide offer a comprehensive resource for professionals in these fields. The distinct properties of each isomer, dictated by the placement of the methyl groups, underscore the importance of precise characterization. Adherence to standardized experimental methodologies is crucial for obtaining reliable and reproducible data, which is the bedrock of successful drug development and chemical manufacturing endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | 87-59-2 [chemicalbook.com]

- 5. This compound [chembk.com]

- 6. 2,4-Dimethylaniline = 99 95-68-1 [sigmaaldrich.com]

- 7. Buy 2,4-Dimethylaniline Analytical Standard at Best Price, High Purity Supplier in Mumbai [nacchemical.com]

- 8. 2,4-Dimethyl aniline | 95-68-1 [chemicalbook.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. 2,5-Dimethylaniline [chembk.com]

- 11. 2,5-Dimethylaniline CAS#: 95-78-3 [m.chemicalbook.com]

- 12. nbinno.com [nbinno.com]

- 13. 2,6-Dimethylaniline | 87-62-7 [chemicalbook.com]

- 14. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 15. 2,6-DIMETHYLANILINE (2,6-XYLIDINE) - Occupational Exposures of Hairdressers and Barbers and Personal Use of Hair Colourants; Some Hair Dyes, Cosmetic Colourants, Industrial Dyestuffs and Aromatic Amines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. 2,6-Dimethylaniline [chembk.com]

- 17. 3,4-Dimethylaniline | C8H11N | CID 7248 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 3,4-Dimethylaniline [chembk.com]

- 19. chemsynthesis.com [chemsynthesis.com]

- 20. 3,4-Dimethylaniline | 95-64-7 [chemicalbook.com]

- 21. Page loading... [guidechem.com]

- 22. 3,5-Dimethylaniline | 108-69-0 [chemicalbook.com]

- 23. chembk.com [chembk.com]

- 24. 3,5-Dimethylaniline 98 108-69-0 [sigmaaldrich.com]

- 25. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 26. scribd.com [scribd.com]

- 27. almaaqal.edu.iq [almaaqal.edu.iq]

- 28. Solved . INTRODUCTION: Aniline point: It is the lowest | Chegg.com [chegg.com]

- 29. shaletechsolutions.com [shaletechsolutions.com]

- 30. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectral Interpretation of 2,3-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive analysis of the spectral data for 2,3-dimethylaniline, a key organic building block in the synthesis of dyes and polymeric materials. Understanding its spectral characteristics using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) is crucial for its identification, purity assessment, and structural elucidation in various research and development applications.

Molecular Structure and Properties

This compound, also known as 2,3-xylidine, is an aromatic amine. Its physical state at room temperature is a liquid that can appear colorless to red or green.

General Properties:

| Property | Value |

| Molecular Formula | C₈H₁₁N |

| Molecular Weight | 121.18 g/mol [1][2] |

| Boiling Point | 221-222 °C[3] |

| Melting Point | 2.5 °C[3] |

| Density | 0.993 g/mL at 25 °C[3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound provides information about the different types of protons and their neighboring environments. The spectra are typically recorded in a deuterated solvent such as chloroform-d (CDCl₃) or carbon tetrachloride (CCl₄).[4][5]

Table 1: ¹H NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 6.87 - 6.82 | m | 2H | Aromatic protons (H-5, H-6) |

| 6.78 - 6.73 | m | 2H | Aromatic proton (H-4) |

| 3.76 | s | 3H | -NH₂ protons |

| 2.86 | s | 6H | Methyl protons (-CH₃ at C-2 and C-3) |

Note: The chemical shifts of the -NH₂ protons can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: ¹³C NMR Chemical Shift Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 145.70 | C-1 (Carbon attached to -NH₂) |

| 151.98 | C-2 |

| 114.92 | C-3 |

| 114.59 | C-4 |

| 55.72 | C-5 |

| 41.83 | C-6 |

| 21.87 | Methyl Carbon (-CH₃ at C-2) |

| 40.73 | Methyl Carbon (-CH₃ at C-3) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H bonds of the primary amine and the C-H and C=C bonds of the aromatic ring and methyl groups.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium | N-H stretching (asymmetric and symmetric) of the primary amine |

| 3100 - 3000 | Medium | Aromatic C-H stretching |

| 2980 - 2850 | Medium | Aliphatic C-H stretching (methyl groups) |

| 1620 - 1580 | Strong | C=C aromatic ring stretching |

| 1520 - 1450 | Strong | C=C aromatic ring stretching |

| 850 - 750 | Strong | C-H out-of-plane bending for a 1,2,3-trisubstituted benzene ring |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For a volatile compound like this compound, Electron Ionization (EI) is a common ionization technique.[6]

Table 4: Key Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 121 | 100 | Molecular ion [M]⁺ |

| 106 | ~80 | [M - CH₃]⁺ |

| 77 | ~30 | [C₆H₅]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectral data. Specific instrument parameters may vary.

NMR Spectroscopy

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

-

If necessary, add a small amount of a reference standard like tetramethylsilane (TMS).

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard pulse program. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR.

Infrared (IR) Spectroscopy

Sample Preparation (Liquid Sample):

-

Place a drop of liquid this compound onto a salt plate (e.g., NaCl or KBr).[7][8]

-

Place a second salt plate on top to create a thin film of the liquid between the plates.[7][8]

-

Mount the plates in the sample holder of the FTIR spectrometer.

Data Acquisition:

-

Record a background spectrum of the empty IR beam path.

-

Place the sample in the beam path and record the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction and Ionization:

-

For a volatile liquid like this compound, direct injection or introduction via Gas Chromatography (GC-MS) can be used.

-

Electron Ionization (EI): The sample molecules in the gas phase are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.[9]

Data Acquisition:

-

The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

A detector records the abundance of each ion, generating the mass spectrum.

Visualizations

The following diagrams illustrate the molecular structure and a key analytical workflow.

Caption: Molecular structure of this compound.

Caption: General experimental workflow for spectral analysis.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. This compound | C8H11N | CID 6893 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 87-59-2 [chemicalbook.com]

- 4. dev.spectrabase.com [dev.spectrabase.com]

- 5. dev.spectrabase.com [dev.spectrabase.com]

- 6. pharmafocuseurope.com [pharmafocuseurope.com]

- 7. researchgate.net [researchgate.net]

- 8. google.com [google.com]

- 9. bitesizebio.com [bitesizebio.com]

An In-depth Technical Guide to the Electrophilic Reactivity of 2,3-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2,3-dimethylaniline (2,3-xylidine) towards electrophiles. As a substituted aromatic amine, its reactivity is governed by the powerful electron-donating amino group and the synergistic activating effects of two methyl substituents. This document details the theoretical principles of electrophilic aromatic substitution (EAS) in the context of this specific molecule, including regioselectivity governed by electronic and steric factors. It covers key electrophilic reactions such as sulfonation, nitration, and halogenation, presenting available quantitative data, predicting outcomes where specific data is limited, and providing detailed experimental protocols adapted from established methodologies. Logical and experimental workflows are visualized using Graphviz diagrams to ensure clarity and aid in research and development applications.

Theoretical Background: Understanding the Reactivity of this compound

This compound is an aromatic amine whose chemical behavior in the presence of electrophiles is dictated by the substituents on the benzene ring.[1] The reactivity and regioselectivity of electrophilic aromatic substitution (EAS) are influenced by the interplay of the amino (-NH₂) group and the two methyl (-CH₃) groups.

General Mechanism of Electrophilic Aromatic Substitution

The EAS reaction proceeds via a two-step mechanism.[2] First, the π-electron system of the aromatic ring acts as a nucleophile, attacking an electrophile (E⁺). This rate-determining step disrupts the ring's aromaticity, forming a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3][4] In the second, faster step, a base removes a proton from the sp³-hybridized carbon, restoring aromaticity and resulting in the substituted product.[2][5]

Caption: General mechanism of electrophilic aromatic substitution.

Directing Effects and Regioselectivity

The positions at which electrophiles attack the this compound ring are controlled by the directing effects of the existing substituents.

-

Amino Group (-NH₂): The amino group is a powerful activating, ortho-, para-director. It donates its lone pair of electrons into the ring via resonance, significantly increasing the electron density at the positions ortho (C6) and para (C4) to it.

-

Methyl Groups (-CH₃): Methyl groups are weakly activating, ortho-, para-directors. They donate electron density through an inductive effect and hyperconjugation.

The combined effect of these groups makes the this compound ring highly reactive towards electrophiles.[6] The primary sites for substitution are the C4 and C6 positions, which are para and ortho to the strongly activating amino group, respectively. The C5 position is meta to the amino group and is therefore significantly less favored. Steric hindrance from the C2-methyl group may slightly disfavor attack at the C6 position compared to the C4 position.

Caption: Predicted regioselectivity for electrophilic attack on this compound.

The Influence of Acidity

In strongly acidic conditions, such as those used for nitration and sulfonation, the basic amino group is protonated to form the anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director due to its powerful electron-withdrawing inductive effect.[7] This can drastically alter the expected regioselectivity, leading to substitution at the C5 position (meta to the -NH₃⁺ group). Consequently, reactions are often a competition between substitution on the small equilibrium concentration of the free amine (leading to ortho/para products) and the abundant protonated form (leading to meta products).[7]

Key Electrophilic Substitution Reactions

Sulfonation

The reaction of this compound with sulfur trioxide (or reagents that generate it) leads to the formation of aminosulfonic acids. Experimental data shows that thermal reaction of 2,3-dimethylanilinium butylamidosulfate, which serves as a source for sulfonation, yields a mixture of products dependent on temperature.[8] At 140°C, substitution occurs at the predicted C4 and C6 positions, with subsequent disubstitution also observed.[8]

Caption: Product distribution from the thermal sulfonation of this compound.[8]

Table 1: Product Distribution in the Sulfonation of this compound at 140°C [8]

| Product | Position of Substitution | Yield (%) |

|---|---|---|

| This compound-4-sulfonate | C4 (para to -NH₂) | 27 |

| This compound-6-sulfonate | C6 (ortho to -NH₂) | 12 |

| this compound-4,6-disulfonate| C4 and C6 | 33 |

Nitration

Direct nitration of anilines with a mixture of nitric and sulfuric acid is complicated by the protonation of the amino group.[7] While direct experimental data for this compound is limited, it is predicted that under these conditions, a mixture of isomers will be formed. The major products are expected to be 2,3-dimethyl-4-nitroaniline and 2,3-dimethyl-6-nitroaniline from the reaction of the free amine, and 2,3-dimethyl-5-nitroaniline from the reaction of the more abundant anilinium ion. To achieve selective para-nitration, a protection strategy is often employed.

Caption: Competing pathways in the direct nitration of this compound.

Table 2: Predicted Products of Direct Nitration

| Product | Position of Substitution | Rationale |

|---|---|---|

| 2,3-Dimethyl-4-nitroaniline | C4 (para to -NH₂) | Attack on the highly activated free amine. |

| 2,3-Dimethyl-6-nitroaniline | C6 (ortho to -NH₂) | Attack on the highly activated free amine. |

| 2,3-Dimethyl-5-nitroaniline | C5 (meta to -NH₃⁺) | Attack on the deactivated anilinium ion. |

Halogenation

Halogenation with reagents like Br₂ in a non-acidic or weakly acidic solvent (e.g., acetic acid) is expected to proceed via the standard EAS mechanism on the activated free amine. This should lead to high yields of ortho- and para-substituted products. The primary product is anticipated to be 4-bromo-2,3-dimethylaniline due to the strong directing effect of the amino group and lower steric hindrance at the C4 position. Some 6-bromo-2,3-dimethylaniline is also expected.

Table 3: Predicted Products of Bromination in Acetic Acid

| Product | Position of Substitution | Rationale |

|---|---|---|

| 4-Bromo-2,3-dimethylaniline | C4 (para to -NH₂) | Major product; electronically favored and sterically accessible. |

| 6-Bromo-2,3-dimethylaniline | C6 (ortho to -NH₂) | Minor product; electronically favored but more sterically hindered. |

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation are generally not successful with anilines, including this compound, under standard conditions (e.g., alkyl/acyl halide and a Lewis acid like AlCl₃).[9] The basic amino group acts as a Lewis base and coordinates strongly with the Lewis acid catalyst.[9] This deactivates the ring towards electrophilic attack and effectively poisons the catalyst. While specialized catalysts have been developed for Friedel-Crafts reactions of some anilines, these reactions are not considered routine transformations for this substrate class.[10][11]

Experimental Protocols

Disclaimer: These protocols are adapted from literature procedures for analogous compounds and should be performed with a thorough risk assessment and appropriate safety precautions in a certified fume hood.

Protocol 1: Bromination of this compound (Adapted)

This protocol is adapted from established procedures for the bromination of substituted anilines.[12]

Caption: Experimental workflow for the bromination of this compound.

Methodology:

-

In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq.) in glacial acetic acid.

-

Cool the flask in an ice-water bath to 0-5 °C.

-

Prepare a solution of bromine (1.0 eq.) in glacial acetic acid.

-

Add the bromine solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours, monitoring by TLC.

-

Pour the reaction mixture into a beaker containing ice water and a small amount of sodium sulfite to quench excess bromine.

-

Carefully neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Nitration via Amide Protection (Adapted)

This protocol avoids the complications of direct nitration by temporarily protecting the amino group as an acetamide, which is still an ortho-, para-director but does not protonate.

Methodology:

Part A: Acetylation

-

Dissolve this compound (1.0 eq.) in dichloromethane.

-

Add pyridine (1.2 eq.) and cool the solution to 0 °C.

-

Slowly add acetyl chloride (1.1 eq.) dropwise.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours until completion (monitored by TLC).

-

Wash the reaction mixture with dilute HCl, then saturated NaHCO₃, and finally brine. Dry the organic layer over MgSO₄, filter, and concentrate to yield N-(2,3-dimethylphenyl)acetamide.

Part B: Nitration of the Acetamide

-

Cool concentrated sulfuric acid to 0 °C in a flask.

-

Slowly add the N-(2,3-dimethylphenyl)acetamide from Part A, keeping the temperature below 10 °C.

-

In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid (1.05 eq.) to cooled concentrated sulfuric acid.

-

Add the nitrating mixture dropwise to the acetamide solution, maintaining the temperature between 0-5 °C.[13]

-

Stir the mixture at 0-5 °C for 1-2 hours.[13]

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the resulting precipitate, wash thoroughly with cold water, and dry to obtain the nitrated acetamide.

Part C: Deprotection (Hydrolysis)

-

Reflux the nitrated acetamide in a mixture of ethanol and concentrated hydrochloric acid until TLC indicates the disappearance of the starting material.

-

Cool the solution and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the nitroaniline product.

-

Filter the solid, wash with water, and dry. Recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 4-nitro-2,3-dimethylaniline.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 5. chem.ualberta.ca [chem.ualberta.ca]

- 6. Although N, N-dimethylaniline is extremely reactive toward electrophilic .. [askfilo.com]

- 7. organic chemistry - Why does nitration of N,N-dimethylaniline occur at the meta position? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 8. academic.oup.com [academic.oup.com]

- 9. quora.com [quora.com]

- 10. Friedel-Crafts Reaction of N,N-Dimethylaniline with Alkenes Catalyzed by Cyclic Diaminocarbene-Gold(I) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Toxicology and Safety of 2,3-Dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicology and safety profile of 2,3-dimethylaniline (CAS No. 87-59-2), a significant chemical intermediate. The information is compiled from a variety of toxicological studies to support risk assessment and safe handling practices in research and development settings.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects of a substance that result from a single exposure or multiple exposures in a short period of time (usually 24 hours). For this compound, the primary routes of concern are oral and dermal exposure.

Quantitative Acute Toxicity Data

The following table summarizes the available quantitative data on the acute toxicity of this compound.

| Test | Species | Route | Endpoint | Value (mg/kg) | Reference |

| Acute Oral Toxicity | Rat | Oral | LD50 | 933 | [1] |

| Acute Oral Toxicity | Mouse | Oral | LD50 | 836 | [1] |

| Acute Dermal Toxicity | Rabbit | Dermal | LD50 | >2000 | Not explicitly found, but inferred from classification |

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of the tested animal population.

Experimental Protocols

The acute oral toxicity of this compound is typically determined using a protocol similar to the OECD Test Guideline 401 or 423.

Subchronic Toxicity

Subchronic toxicity studies evaluate the adverse effects of a substance after repeated or continuous exposure for a part of the lifespan of the test animal (typically 90 days in rodents).

Quantitative Subchronic Toxicity Data

A 13-week subchronic oral toxicity study of N,N-dimethylaniline (a closely related compound) was conducted in F344 rats and B6C3F1 mice, which provides valuable insights.

| Species | Route | Duration | Dose Levels (mg/kg/day) | NOAEL (mg/kg/day) | LOAEL (mg/kg/day) | Key Findings |

| F344 Rat | Gavage | 13 weeks | 32, 62.5, 125, 250, 500 | Not established | 32 | Splenomegaly, hemosiderosis in kidney and testis, extramedullary hematopoiesis. |

| B6C3F1 Mouse | Gavage | 13 weeks | 32, 62.5, 125, 250, 500 | <32 | 32 | Splenomegaly, hemosiderosis in liver and spleen. |

NOAEL (No-Observed-Adverse-Effect Level): The highest dose at which there were no statistically or biologically significant increases in the frequency or severity of adverse effects. LOAEL (Lowest-Observed-Adverse-Effect Level): The lowest dose at which there was a statistically or biologically significant increase in the frequency or severity of adverse effects.

Experimental Protocol: 90-Day Oral Toxicity Study - Rat

The protocol for a 90-day subchronic oral toxicity study generally follows OECD Test Guideline 408.

Genotoxicity

Genotoxicity assays are used to determine if a substance can cause damage to the genetic material of cells. This compound has been evaluated in several in vitro genotoxicity assays.

Genotoxicity Data Summary

| Assay | Test System | Metabolic Activation (S9) | Result |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium TA100 | With | Positive |

| In Vitro Chromosomal Aberration Assay | Chinese Hamster Ovary (CHO) cells | With | Positive |

| In Vitro Chromosomal Aberration Assay | Chinese Hamster Ovary (CHO) cells | Without | Positive (at the highest dose) |

Experimental Protocols

This assay is typically performed according to OECD Test Guideline 471.

This assay is generally conducted following OECD Test Guideline 473.

References

Environmental Fate and Degradation of 2,3-Dimethylaniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethylaniline (2,3-DMA), also known as 2,3-xylidine, is an aromatic amine utilized as an intermediate in the synthesis of various industrial and pharmaceutical compounds, including dyes, pesticides, and non-steroidal anti-inflammatory drugs.[1] As with many industrial chemicals, understanding its environmental fate and degradation is crucial for assessing its potential ecological impact. This technical guide provides a comprehensive overview of the current knowledge on the environmental distribution and transformation of this compound, with a focus on its abiotic and biotic degradation pathways.

Physicochemical Properties

The environmental behavior of this compound is governed by its physicochemical properties. It is a liquid at room temperature that may appear from colorless to a red-brown hue and has a characteristic aromatic amine odor.[2][3] Key properties are summarized in Table 1. Its moderate water solubility and vapor pressure suggest that it can partition between aquatic and atmospheric environments.[3][4]

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₁N | [2][5] |

| Molecular Weight | 121.18 g/mol | [2][3] |

| Melting Point | 2.5 °C | [5][6] |

| Boiling Point | 221-222 °C | [5] |

| Density | 0.993 g/mL at 25 °C | [5] |

| Water Solubility | 30 g/L at 20 °C | [5] |

| Vapor Pressure | 0.13 hPa (0.0975 mmHg) at 25 °C | |

| logKow (Octanol-Water Partition Coefficient) | 1.86 - 2.17 | [3][6] |

| pKa (of conjugate acid) | 4.70 at 25 °C | [3] |

Table 1: Physicochemical Properties of this compound

Environmental Fate and Transport

The environmental mobility of this compound is influenced by its moderate water solubility and relatively low octanol-water partition coefficient, which suggests it is likely to be mobile in soil and aquatic systems.[4]

Atmospheric Fate

In the atmosphere, this compound is expected to exist predominantly in the vapor phase.[3] The primary degradation mechanism in the atmosphere is reaction with photochemically produced hydroxyl radicals (•OH). The estimated atmospheric half-life for this reaction is approximately 2 hours, indicating a relatively rapid degradation in the air.[3]

Figure 1: Atmospheric Degradation of this compound.

Abiotic Degradation

Abiotic degradation processes, including photolysis and hydrolysis, can contribute to the transformation of this compound in the environment.

Photolysis

Hydrolysis

Given the chemical structure of this compound, which lacks readily hydrolyzable functional groups, hydrolysis is not expected to be a significant degradation pathway under typical environmental pH and temperature conditions. Aromatic amines are generally stable to hydrolysis.

Biotic Degradation

Biodegradation is considered a primary mechanism for the removal of this compound from the environment.

Aerobic Biodegradation

Studies have shown that this compound is readily biodegradable under aerobic conditions. In one study using an activated sludge inoculum, 96.5% of this compound was degraded, with a biodegradation rate of 12.7 mg COD/g-hr.[3][7] While the specific metabolic pathway for this compound has not been fully elucidated, the degradation of other dimethylaniline isomers, such as 2,4-dimethylaniline, by Pseudomonas species is known to proceed via oxidative deamination to form a catechol intermediate (3-methylcatechol).[8][9] It is plausible that this compound follows a similar pathway, likely forming 3,4-dimethylcatechol, which can then undergo ring cleavage and further metabolism.

Figure 2: Putative Aerobic Biodegradation Pathway of this compound.

Anaerobic Biodegradation

Information on the anaerobic biodegradation of this compound is limited. However, studies on other substituted anilines suggest that anaerobic degradation can occur, albeit often at slower rates than aerobic degradation.[2] The process typically involves the co-metabolism with other carbon sources and the activity of a consortium of microorganisms.[10]

Experimental Protocols

Activated Sludge Biodegradation Test (Based on Pitter, 1976)

This protocol is a generalized representation based on the cited study for determining the biodegradability of organic compounds using activated sludge.

-

Inoculum: Activated sludge is collected from a municipal or industrial wastewater treatment plant. The sludge is typically washed and resuspended in a mineral salt medium.

-

Test System: The experiment is conducted in a batch reactor containing a defined concentration of this compound (e.g., 100 mg/L) and the activated sludge inoculum in a mineral salt medium.

-

Aeration: The reactor is continuously aerated to maintain aerobic conditions.

-

Sampling and Analysis: Samples are withdrawn at regular intervals and analyzed for the concentration of this compound and/or a general parameter like Chemical Oxygen Demand (COD) to monitor its removal.

-

Data Analysis: The percentage of degradation and the biodegradation rate are calculated from the decrease in concentration over time.

Figure 3: Experimental Workflow for Activated Sludge Biodegradation Test.

Analytical Methods for Quantification

Accurate quantification of this compound and its degradation products is essential for environmental fate studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Aqueous samples are typically extracted with a suitable organic solvent (e.g., dichloromethane or toluene) at an alkaline pH.[11][12] Soil or sediment samples may require solvent extraction using methods like Accelerated Solvent Extraction (ASE).[13]

-

GC Separation: The extract is injected into a gas chromatograph equipped with a capillary column (e.g., DB-1MS or equivalent).[14] A temperature program is used to separate the components of the mixture.

-

MS Detection: The separated compounds are detected by a mass spectrometer, which provides both quantification and structural information for identification.[14]

High-Performance Liquid Chromatography (HPLC)

-

Sample Preparation: Aqueous samples can often be directly injected after filtration.[15][16]

-

HPLC Separation: Separation is typically achieved on a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and a buffered aqueous solution.[8][16][17]

-

Detection: Detection can be performed using a Diode Array Detector (DAD) for UV-Vis absorbance or a mass spectrometer for higher sensitivity and specificity.[8][16]

Summary of Quantitative Degradation Data

| Degradation Process | Medium | Parameter | Value | Reference(s) |

| Aerobic Biodegradation | Activated Sludge | % Degradation | 96.5% | [3][7] |

| Biodegradation Rate | 12.7 mg COD/g-hr | [3][7] | ||

| Atmospheric Degradation | Air | Half-life (reaction with •OH) | ~2 hours | [3] |